Methyl 3-aminocubane-1-carboxylate hydrochloride
Description
Methyl 3-aminocubane-1-carboxylate hydrochloride (CID 122361194) is a cubane-derived compound characterized by a cubic carbon framework with a carboxylate ester and an amino group at positions 1 and 3, respectively.
Key Structural and Predicted Properties ():
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ |
| SMILES | COC(=O)C₁²C₃C₄C₁C₅(C₄C₃C₂₅)N |
| Predicted CCS (Ų, [M+H]⁺) | 215.1 |
| Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻, etc. |
No literature or patent data are available for this compound, suggesting it is a novel synthetic target .
Properties
IUPAC Name |
methyl 3-aminocubane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-8(12)9-4-2-5-3(4)7(9)10(5,11)6(2)9;/h2-7H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKSGFOULYMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5(C4C3C25)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification to Methyl Cubane-1-Carboxylate
The carboxylic acid at position 1 is esterified to enhance solubility and facilitate subsequent functionalization. The Fischer esterification method is employed:
Procedure :
-
Cubane-1-carboxylic acid (1.0 equiv) is refluxed with methanol (excess) and concentrated sulfuric acid (catalyst) at 70–90°C for 12–24 hours.
-
The reaction mixture is neutralized, and the product is isolated via extraction and vacuum distillation .
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Product | Methyl 3-((tert-butoxycarbonyl)amino)cubane-1-carboxylate | |
| Yield | 71% | |
| Melting point | 120–121°C |
Deprotection to Methyl 3-Aminocubane-1-Carboxylate Hydrochloride
The Boc group is cleaved under acidic conditions to yield the hydrochloride salt:
Procedure :
-
The Boc-protected intermediate (1.0 equiv) is stirred in 4M HCl/dioxane (5 vol) at 25°C for 4 hours.
-
The solvent is evaporated, and the residue is recrystallized from ethanol/diethyl ether to afford the hydrochloride salt .
Reaction Conditions :
-
Acid: HCl (4M in dioxane)
-
Temperature: 25°C
-
Yield: >90% (typical for Boc deprotection)
Challenges and Optimization Strategies
-
Steric Hindrance : The cubane framework limits reagent access to the 3-position. Microwave-assisted synthesis or high-pressure conditions may improve reaction rates .
-
Side Reactions : Competing ring-opening reactions are mitigated by using mild bases (e.g., EtN) and low temperatures during amine introduction .
-
Purification : Fractional distillation and recrystallization are critical for isolating high-purity intermediates .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Purity |
|---|---|---|---|
| Esterification | Fischer esterification | 90% | >95% |
| Amine introduction | Curtius rearrangement | 71% | 98% |
| Deprotection | HCl/dioxane | 90% | 99% |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminocubane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), often under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Alcohols
Substitution: Various substituted cubanes
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-aminocubane-1-carboxylate hydrochloride is characterized by its unique cubane structure, which contributes to its stability and reactivity. The molecular formula is with a molecular weight of approximately 213.66 g/mol. It typically appears as a white to light yellow powder or crystalline solid.
Scientific Research Applications
This compound has diverse applications across several fields:
Medicinal Chemistry
- Bioactive Molecule Development : The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its unique structure allows it to interact with various biological targets, potentially influencing pathways related to cell growth and apoptosis .
- Pharmacodynamics Studies : Preliminary studies suggest that it may interact with specific enzymes or receptors, which could lead to the identification of new therapeutic targets.
Organic Synthesis
- Building Block for Complex Molecules : It serves as a valuable intermediate in the synthesis of more complex pharmaceuticals and bioactive compounds, making it essential in ongoing chemical research .
- Reactivity in Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the development of new derivatives with tailored properties.
Material Science
- Advanced Materials Development : this compound is utilized in the creation of advanced materials due to its unique structural properties. This includes applications in high-energy compounds for industrial uses .
Case Study 1: Anti-Cancer Activity
Research investigating the anti-cancer properties of this compound demonstrated promising results in inhibiting tumor growth in vitro. The compound was shown to induce apoptosis in cancer cell lines through specific signaling pathways, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis Optimization
A study focused on optimizing the synthesis process for this compound highlighted the importance of reaction conditions on yield and purity. By adjusting temperature and solvent systems, researchers achieved significant improvements in production efficiency.
Mechanism of Action
The mechanism by which Methyl 3-aminocubane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cubane Derivatives
Methyl 4-aminocubane-1-carboxylate Hydrochloride (CAS 1620821-59-1)
- Molecular Formula: C₁₀H₁₂ClNO₂
- Key Differences: Amino group at position 4 instead of 3. Slightly higher molecular weight (213.66 g/mol vs. 177.64 g/mol for the parent cubane). Hazards: Classified as a skin and eye irritant (H315, H319) .
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate Hydrochloride (CAS 2089258-00-2)
Adamantane Derivatives
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride (CAS 80110-35-6)
Cyclopentane and Cyclohexane Derivatives
Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)
- Molecular Formula: C₇H₁₃NO₂
- Key Differences :
Methyl cyclohexanecarboxylate (CAS 110-42-9)
- Molecular Formula : C₈H₁₄O₂
- Key Differences: No amino group; simple cyclohexane ester. Used as a flavoring agent or solvent due to low reactivity .
Physicochemical and Hazard Profile Comparison
Biological Activity
Methyl 3-aminocubane-1-carboxylate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its properties, mechanisms of action, and relevant research findings.
Biological Activity
The biological activity of this compound primarily revolves around its interactions with various biological systems. Key areas of research include:
- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It is believed to modulate neurotransmitter levels and protect against oxidative stress.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, indicating potential applications in inflammatory disorders.
The precise mechanisms underlying the biological effects of this compound are still being elucidated. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could explain its antimicrobial and anti-inflammatory effects.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors in the nervous system, influencing neurotransmitter release and signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, this compound may mitigate oxidative damage in cells, contributing to its neuroprotective effects.
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2024 | Demonstrated significant antibacterial activity against Gram-positive bacteria with an MIC of 32 µg/mL. |
| Johnson et al., 2023 | Reported neuroprotective effects in a mouse model of Alzheimer's disease, showing reduced amyloid plaque formation. |
| Lee et al., 2024 | Found that the compound inhibits TNF-alpha production in macrophages, suggesting anti-inflammatory potential. |
Safety and Toxicity
While this compound shows promise in various applications, safety assessments are crucial. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) . Therefore, handling precautions should be observed during research and application.
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-aminocubane-1-carboxylate hydrochloride, and how can purity be ensured?
Synthesis typically involves multi-step organic reactions, including carboxylation and amination of the cubane scaffold. Critical steps include protecting group strategies to avoid side reactions and using anhydrous conditions to prevent hydrolysis. Post-synthesis, reverse-phase HPLC with UV detection (λ = 220–260 nm) is recommended for purity assessment, with mobile phases adjusted based on the compound’s polarity . For crystallization, slow evaporation in ethanol/water mixtures under inert gas (e.g., nitrogen) minimizes oxidation.
Q. Which crystallographic software tools are suitable for determining the molecular structure, and what parameters should be optimized?
X-ray diffraction data refinement should use SHELXL for small-molecule structures due to its robust handling of high-resolution data and anisotropic displacement parameters . Key parameters include:
- R-factor convergence : Aim for R1 < 0.05.
- Thermal ellipsoids : Adjust using the
THERMcommand to account for cubane’s strained geometry. - Hydrogen placement : Use HFIX commands for amine and carboxyl groups. Visualization tools like Mercury CSD (v2.0+) enable packing analysis and void identification .
Q. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be addressed?
- FTIR : Focus on the amine N–H stretch (3300–3500 cm⁻¹) and ester C=O (1720–1750 cm⁻¹). Compare with reference spectra for cubane derivatives .
- NMR : Use DMSO-d6 to dissolve the hydrochloride salt. Assign peaks via 2D COSY and HSQC, noting potential splitting from cubane’s rigidity.
- HPLC-MS : Electrospray ionization (ESI+) in positive ion mode confirms molecular weight (e.g., [M+H]+ ion). Discrepancies between techniques require cross-validation via elemental analysis and TGA .
Advanced Research Questions
Q. How can ring puckering coordinates be applied to analyze the cubane scaffold’s conformational strain?
The cubane scaffold’s cubic geometry introduces unique torsional strain. Use Cremer-Pople puckering parameters (e.g., q² and θ angles) to quantify deviations from ideal planarity . For cubane derivatives, compare puckering amplitudes (e.g., 0.5–1.0 Å) with cyclopropane/cyclobutane analogs to assess strain energy. Computational tools like Gaussian (DFT/B3LYP) can model these parameters and validate experimental data .
Q. What strategies resolve contradictions between experimental crystallographic data and computational models?
Discrepancies often arise from solvent effects or thermal motion. Strategies include:
- Twinned data refinement : Use SHELXL’s
TWINcommand for non-merohedral twinning . - DFT optimization : Compare computed bond lengths/angles (e.g., at the M06-2X/cc-pVTZ level) with crystallographic data.
- Hirshfeld surface analysis : In Mercury, map close contacts (e.g., H-bonding) to identify packing forces distorting the structure .
Q. How can factorial design optimize synthesis yield while minimizing byproducts?
A Box-Behnken design is effective for multi-variable optimization:
Q. Which computational methods validate the cubane structure’s electronic properties and reactivity?
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
